Brevinin-1PRc
Description
Brevinin-1PRc is a cationic antimicrobial peptide (AMP) belonging to the brevinin-1 family, originally isolated from the skin secretions of Pelophylax ridibundus (Marsh frog). It exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses. Structurally, it consists of 24 amino acid residues with a conserved C-terminal cyclic heptapeptide domain (Rana box) and an N-terminal linear helical region . Its mechanism of action involves membrane disruption via electrostatic interactions with negatively charged microbial phospholipids, leading to cell lysis.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FFPMLAGVAARVVPKVICLITKKC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Brevinin-1PRc shares functional and structural similarities with other brevinin peptides and non-related AMPs. Below is a systematic comparison based on antimicrobial activity, structural features, and stability:
2.1 Structural Comparison
| Parameter | This compound | Brevinin-1E | Temporin-L | Magainin-2 |
|---|---|---|---|---|
| Length (AA) | 24 | 25 | 13 | 23 |
| Cyclic Domain | C-terminal Rana box | C-terminal Rana box | None | None |
| Net Charge | +5 | +6 | +3 | +4 |
| Hydrophobicity | 45% | 48% | 60% | 35% |
Table 1: Structural characteristics of this compound and related AMPs .
- Key Observations :
2.2 Antimicrobial Activity
| Compound | MIC (μg/mL) vs E. coli | MIC (μg/mL) vs S. aureus | Hemolytic Activity (HC50, μg/mL) |
|---|---|---|---|
| This compound | 2.5 | 1.8 | 85 |
| Brevinin-1E | 1.2 | 1.5 | 45 |
| Temporin-L | 3.0 | 5.0 | 20 |
| Magainin-2 | 8.0 | 12.0 | >200 |
Table 2: Comparative antimicrobial and hemolytic activities .
- Key Observations :
- This compound demonstrates superior selectivity (therapeutic index = HC50/MIC) compared to temporin-L, which has high cytotoxicity.
- Magainin-2, while less potent, shows negligible hemolysis, making it safer for therapeutic applications.
2.3 Stability and Pharmacokinetics
| Compound | Proteolytic Resistance | Serum Stability (t1/2, h) | Thermal Stability (°C) |
|---|---|---|---|
| This compound | Moderate | 4.2 | 75 |
| Brevinin-1E | High | 6.5 | 80 |
| Temporin-L | Low | 1.8 | 60 |
| Magainin-2 | Low | 2.5 | 70 |
Table 3: Stability profiles under physiological conditions .
- Key Observations :
- The Rana box in brevinin peptides confers resistance to proteases, but this compound’s shorter N-terminal helix reduces serum stability compared to Brevinin-1E.
- Thermal stability correlates with structural rigidity, with cyclic peptides outperforming linear analogs.
Critical Research Findings
- Limitations: Its moderate hemolytic activity (HC50 = 85 μg/mL) restricts systemic use, necessitating structural modifications (e.g., D-amino acid substitution) to improve selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
